molecular formula C17H19N3O2 B11836623 tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

Cat. No.: B11836623
M. Wt: 297.35 g/mol
InChI Key: DXXBYFZEZKQABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a synthetic organic compound that belongs to the class of pyridoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tert-butyl group, a cyano group, and a carboxylate ester, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridoindole core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an indole derivative and a nitrile compound.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.

    Esterification: The carboxylate ester group can be introduced through esterification reactions using alcohols and carboxylic acids or their derivatives.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions include oxidized, reduced, and substituted derivatives with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the carboxylate ester play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. Molecular docking studies have shown that the compound can fit into the active sites of specific enzymes, blocking their function and leading to therapeutic effects .

Comparison with Similar Compounds

tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate can be compared with other pyridoindole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

tert-butyl 7-cyano-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate

InChI

InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)20-7-6-14-13(10-20)12-5-4-11(9-18)8-15(12)19-14/h4-5,8,19H,6-7,10H2,1-3H3

InChI Key

DXXBYFZEZKQABQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=C(C=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.